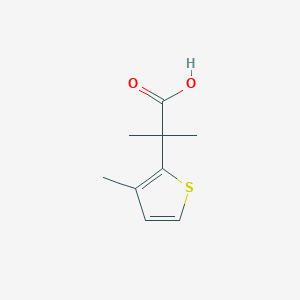![molecular formula C12H10Cl2N6 B13073307 5,15-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,6,8,13,15-hexaene](/img/structure/B13073307.png)
5,15-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,6,8,13,15-hexaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,15-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[104002,607,11]hexadeca-1(12),3,6,8,13,15-hexaene is a complex organic compound characterized by its unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,6,8,13,15-hexaene typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of chloromethyl groups at the 5 and 15 positions. Common reagents used in these reactions include chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are often carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
5,15-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,6,8,13,15-hexaene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can introduce or modify functional groups on the core structure.
科学的研究の応用
5,15-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,6,8,13,15-hexaene has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialized chemicals.
作用機序
The mechanism of action of 5,15-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,6,8,13,15-hexaene involves its interaction with specific molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The compound’s tetracyclic structure also allows it to interact with various enzymes and receptors, influencing their activity and function.
類似化合物との比較
Similar Compounds
- 15-chloro-7-methyl-2,11-diazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,13,15-pentaene
- 9-oxa-2-azatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7(11),12,14-hexaene-8,10-dione
Uniqueness
5,15-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,6,8,13,15-hexaene is unique due to its specific substitution pattern and the presence of chloromethyl groups at the 5 and 15 positions. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
分子式 |
C12H10Cl2N6 |
|---|---|
分子量 |
309.15 g/mol |
IUPAC名 |
5,15-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,6,8,13,15-hexaene |
InChI |
InChI=1S/C12H10Cl2N6/c13-4-8-1-2-9-10(3-8)19-7-16-20(5-14)12(19)11-17-15-6-18(9)11/h1-3,7H,4-6H2 |
InChIキー |
FOOAMQWYDWNGFC-UHFFFAOYSA-N |
正規SMILES |
C1N=NC2=C3N(C=NN3CCl)C4=C(N21)C=CC(=C4)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


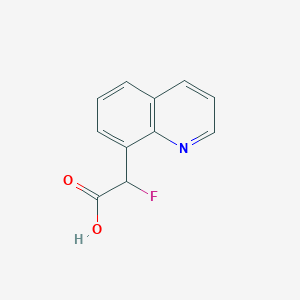

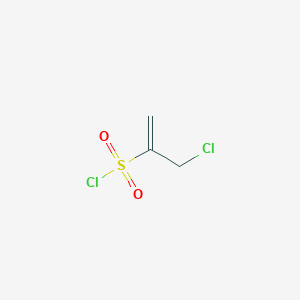
![2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine](/img/structure/B13073253.png)
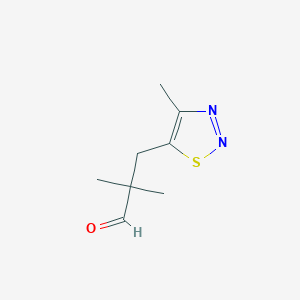

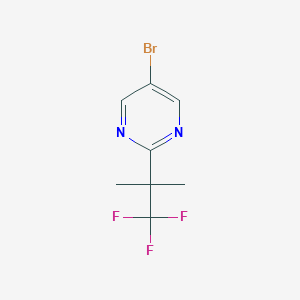
![(3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde](/img/structure/B13073258.png)
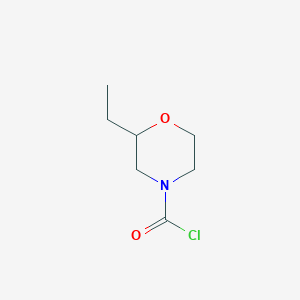
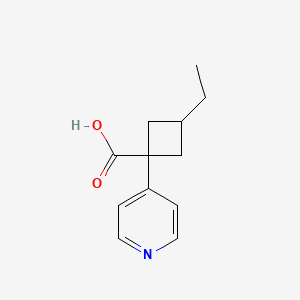

![tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13073272.png)
![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13073288.png)
